molecular formula C33H62O4 B12731083 1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate CAS No. 84006-28-0

1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate

Cat. No.: B12731083
CAS No.: 84006-28-0
M. Wt: 522.8 g/mol
InChI Key: GVBNNZPQDQTQGZ-ZCXUNETKSA-N
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Description

1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate is a complex organic compound with a unique structure that combines a long-chain fatty acid ester with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate typically involves the esterification of 9-octadecenoic acid with 1-methyl-2-((1-oxoundecyl)oxy)propanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to promote esterification, and the product is purified through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the formulation of lipid-based drugs.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-((1-oxoundecyl)oxy)propyl (Z)-9-octadecenoate is unique due to its specific combination of a long-chain fatty acid ester and a propyl group, which imparts distinct physicochemical properties. This uniqueness makes it valuable in specialized applications, particularly in the development of lipid-based formulations and as a model compound in research.

Properties

CAS No.

84006-28-0

Molecular Formula

C33H62O4

Molecular Weight

522.8 g/mol

IUPAC Name

3-undecanoyloxybutan-2-yl (Z)-octadec-9-enoate

InChI

InChI=1S/C33H62O4/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-33(35)37-31(4)30(3)36-32(34)28-26-24-22-14-12-10-8-6-2/h17-18,30-31H,5-16,19-29H2,1-4H3/b18-17-

InChI Key

GVBNNZPQDQTQGZ-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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